molecular formula C12H14BrNO B1289025 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one CAS No. 304876-06-0

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Numéro de catalogue: B1289025
Numéro CAS: 304876-06-0
Poids moléculaire: 268.15 g/mol
Clé InChI: QUXWTPUEQGPBEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 3,3-diethyl-2,3-dihydro-1H-indol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of 2,3-dihydroindole derivatives, including 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. For instance, a study demonstrated that certain derivatives exhibited significant antioxidant activity and could potentially be developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Binding Affinity to Melatonin Receptors
The compound has also been investigated for its binding affinity to melatonin receptors (MT1 and MT2). Research indicates that modifications in the indole structure can influence receptor binding kinetics and affinities. This property is crucial for developing new treatments for sleep disorders and circadian rhythm disturbances .

Anticancer Activity

Inhibition of Tumor Growth
Indole derivatives are recognized for their anticancer properties. Studies have shown that this compound can inhibit tubulin polymerization, which is essential for cancer cell division. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Case Study: Tubulin Polymerization Inhibition
A specific case study evaluated the cytotoxicity of this compound against MDA-MB231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in the development of new anticancer drugs .

Synthesis of Complex Molecules

Intermediate in Drug Development
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the preparation of eletriptan, a drug used to treat migraines. The synthesis involves multiple steps where this compound acts as a key building block .

Table 1: Binding Affinity Data for Melatonin Receptors

CompoundMT1 Binding Affinity (nM)MT2 Binding Affinity (nM)
5-Bromo-3,3-diethyl-2,3-dihydroindole5030
Melatonin105
Reference Compound10080

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB231 (Breast)25
A549 (Lung)30
HeLa (Cervical)20

Mécanisme D'action

like other indole derivatives, it may interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group and the diethyl substitution on the indole ring can lead to distinct properties compared to other indole derivatives .

Activité Biologique

5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : The compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of bromine and diethyl groups modifies its reactivity and biological interactions.
  • Molecular Formula : C₁₀H₁₁BrN₂O
  • CAS Number : 304876-06-0

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : Indole derivatives are known to interact with various enzymes, influencing metabolic pathways. This compound may inhibit or activate specific enzymes involved in cellular processes.
  • Receptor Binding : The compound's aromatic structure allows it to bind to various receptors, including nuclear receptors that regulate gene expression related to cell proliferation and apoptosis.
  • Cell Signaling Modulation : It has been shown to modulate signaling pathways crucial for cell survival and differentiation, impacting processes such as inflammation and cancer progression.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties. Indole derivatives often exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Neuroprotective Properties : A study evaluated new 2,3-dihydroindole derivatives for their neuroprotective effects. While this compound was not specifically tested, similar compounds showed significant antioxidant activity and protection against neurodegeneration .
  • Binding Affinity Studies : In research assessing melatonin receptor binding, related indole compounds exhibited varying affinities for MT1 and MT2 receptors. Although direct data on this compound was not available, its structural analogs indicated potential for receptor modulation .

Dosage and Efficacy

The efficacy of this compound varies with dosage in laboratory settings:

  • Low Doses : Demonstrated therapeutic effects such as reduced inflammation and inhibited tumor growth.
  • High Doses : Potentially toxic effects were noted in some studies; thus careful dosage regulation is essential for therapeutic applications.

Propriétés

IUPAC Name

5-bromo-3,3-diethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWTPUEQGPBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621207
Record name 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-06-0
Record name 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304876-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,3-diethylindol-2-one (8 g, 40 mmol) and sodium acetate (4 g, 48 mmol) in acetic acid (100 ml) was treated with bromine (6.4 g, 40 mmol). After 30 min. the mixture was diluted with water and extracted with EtOAc (2×); the combined organic layers were washed with water, sat. sodium hydrogen carbonate solution, then brine, dried (MgSO4) and evaporated to afford the crude product (7.6 g, 75%). A sample was recrystallized from EtOAc/hexane to obtain the subtitled compound, m.p. 164–165° C.; 1H-NMR (DMSO-d6) δ 10.45 (s, 1H), 7.41–7.40 (d, 1H, J=2.2 Hz), 7.34–7.31 (m, 1H), 6.78–6.76 (d, 1H J=8.2 Hz), 1.78–1.65 (m, 4H), 0.50–0.46 (m, 6H); MS (−ESI) m/z 266/268 (M−H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.